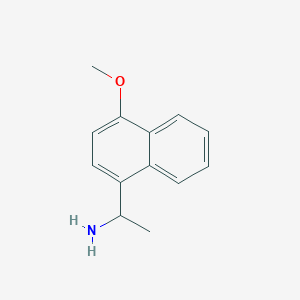

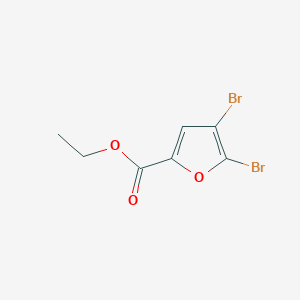

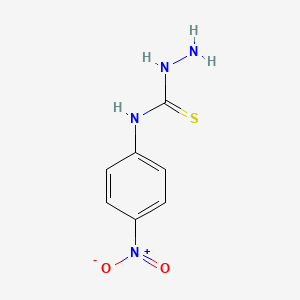

![molecular formula C14H12FN3 B1312142 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 89185-47-7](/img/structure/B1312142.png)

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine

Overview

Description

“2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis

The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Scientific Research Applications

Cytotoxic Activity and CDK Inhibitor Activity

The compound has been explored for its potential in medicinal chemistry, particularly in relation to its cytotoxic activity and CDK inhibitor activity. It has been found that the isosteric replacement of methyl groups by trifluoromethyl groups and the substitution of the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold by quinolin-4-yl or quinolin-3-yl moieties can influence these activities. Notably, certain quinolin-4-yl-substituted compounds present significant cytotoxic activity and are effective and selective against CDK1/CycA than against CDK2/CycB (Vilchis-Reyes et al., 2010).

Fluorescent Property

The compound's core, imidazo[1,2-a]pyridine, has been studied for its fluorescent properties. The introduction of substituents in the heterocycle and phenyl rings has been shown to affect luminescent properties. 3-Hydroxymethyl imidazo[1,2-a]pyridines, a related compound, have been found to fluoresce more intensely than their pyrimidine counterparts, suggesting potential applications in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Chemical Reactivity

The chemical reactivity of similar compounds, such as imidazo[1,2-a]pyridinyl-chalcone series, has been characterized using quantum chemistry methods. Understanding the local nucleophilicity and electrophilicity of these compounds can be crucial for organic synthesis and medicinal chemistry where the molecular hybridization strategy is often utilized to enhance biological activities (Konaté et al., 2021).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, have been documented. Such research typically includes methods like 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis to identify and understand the properties of these compounds (Achugatla et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine is the cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators . This compound has been found to exhibit high affinity towards multiple receptors , which makes it a valuable candidate for developing new therapeutic derivatives.

Mode of Action

The compound interacts with its target, the COX enzyme, by inhibiting its activity . The docking studies have shown that the molecules are positioned well in the COX-2 active site . This interaction results in the inhibition of the conversion of arachidonic acid to inflammatory mediators .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, the compound reduces the production of prostanoids, which play a role in many inflammatory processes .

Pharmacokinetics

Similar compounds have been shown to exhibit fast and high conversion to their active metabolites . A gender-specific difference in systemic exposure to the compound and its metabolites was observed in rats .

Result of Action

The inhibition of the COX enzyme by this compound results in a decrease in the production of prostanoids . This leads to a reduction in inflammation, pain, and fever . The compound has shown significant activity in an antinociceptive activity assessment via the formalin test .

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-2 (COX-2), which is involved in the conversion of arachidonic acid to prostaglandins . The interaction between this compound and COX-2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition results in reduced production of inflammatory mediators, making the compound a potential anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX-2 by this compound leads to decreased levels of prostaglandins, which are key mediators in inflammatory responses . This reduction in prostaglandin levels can modulate the expression of genes involved in inflammation and immune responses, thereby affecting cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, leading to enzyme inhibition . This binding interaction involves hydrogen bonding and hydrophobic interactions between the compound and amino acid residues within the active site of the enzyme. The inhibition of COX-2 activity by this compound results in decreased production of prostaglandins, which are involved in various physiological processes, including inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of inflammation and immune responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal irritation and renal dysfunction. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, which can affect its activity and bioavailability . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of the compound is essential for developing effective delivery strategies and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals are involved in directing the compound to these compartments, influencing its biological activity and therapeutic potential.

properties

IUPAC Name |

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c1-9-3-2-8-18-13(16)12(17-14(9)18)10-4-6-11(15)7-5-10/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFDLBOOZOCENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415400 | |

| Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89185-47-7 | |

| Record name | Imidazo[1,2-a]pyridin-3-amine, 2-(4-fluorophenyl)-8-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89185-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(3-furyl)-2-propenenitrile](/img/structure/B1312076.png)

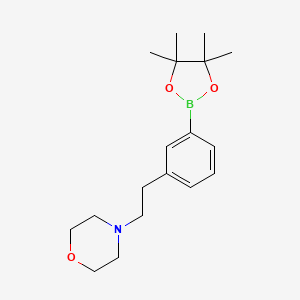

![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)

![5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1312086.png)

![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)